N-(2,3-dimethylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
This compound features a structurally complex framework combining a pyrimidinyl-oxadiazolyl-azetidinyl core linked to an N-(2,3-dimethylphenyl)acetamide moiety, formulated as an oxalate salt. Key structural attributes include:
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2.C2H2O4/c1-12-5-3-6-15(13(12)2)22-16(26)11-25-9-14(10-25)19-23-18(24-27-19)17-20-7-4-8-21-17;3-1(4)2(5)6/h3-8,14H,9-11H2,1-2H3,(H,22,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSNWNNXMKOEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring and an oxadiazole moiety. Its molecular formula is and it has a molecular weight of approximately 372.43 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .
Case Study:
A study evaluated the anticancer potential of various 1,3,4-oxadiazole derivatives against human breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating effective growth inhibition .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. The presence of electron-withdrawing groups on the aromatic rings can enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the oxadiazole ring can lead to improved antimicrobial activity .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of thymidylate synthase, HDAC | |
| Antimicrobial | Disruption of bacterial cell walls | |
| Antioxidant | Scavenging free radicals |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the substituents on the pyrimidine and oxadiazole rings can significantly impact biological activity. For instance:
- Electron-Donating Groups: Presence at specific positions can enhance anticancer and antioxidant activities.
- Electron-Withdrawing Groups: These groups have been shown to increase antimicrobial potential against various pathogens .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition: Targeting specific enzymes involved in DNA synthesis and repair.
- Cell Cycle Arrest: Inducing apoptosis in cancer cells through various signaling pathways.
- Antioxidant Activity: Neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress in cells.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-(2,3-dimethylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate have been synthesized and tested for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Enzyme Inhibition :
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it may target kinases that are crucial for tumor growth and survival. The structure of the compound allows it to interact effectively with active sites of these enzymes, thereby blocking their activity and reducing cancer cell viability .
Pharmacological Insights
Antimicrobial Properties :
Some studies have suggested that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. The presence of the pyrimidine and oxadiazole rings contributes to the compound's ability to disrupt microbial cell function, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects :
Recent research has explored the neuroprotective properties of compounds similar to this compound. These compounds may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases .
Case Studies and Research Findings
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety typically forms via cyclization reactions. A common method involves condensation of a nitrile oxide with a β-keto amide, followed by acid-catalyzed cyclization. For example, reacting a pyrimidine-substituted nitrile oxide with a β-keto amide precursor could yield the oxadiazole intermediate.
Azetidine Ring Construction
The azetidine (four-membered amine ring) is often synthesized through ring-closing metathesis or β-lactam formation. In related compounds, azetidine derivatives are prepared via cycloaddition or nucleophilic substitution, using reagents like chloroacetyl chloride or azide precursors .
Acetamide Functionalization
The acetamide group is typically introduced via amidation. For example, coupling a carboxylic acid intermediate with 2,3-dimethylphenylamine using activating agents like HATU or EDCl would form the amide bond .
| Reaction Type | Key Reagents | Step Purpose |
|---|---|---|
| Oxadiazole cyclization | Pyrimidine-substituted nitrile oxide, β-keto amide | Form heterocyclic core |
| Azetidine ring formation | Chloroacetyl chloride, sodium azide | Construct azetidine moiety |
| Amidation | 2,3-dimethylphenylamine, HATU/EDCl | Attach acetamide group |
Pyrimidine Substitution
The pyrimidine ring undergoes substitution at the 2-position, likely via nucleophilic aromatic substitution. This step may require directing groups (e.g., nitro groups) or activating conditions (e.g., palladium-catalyzed coupling) .
Oxadiazole Functionalization
The oxadiazole ring may participate in electrophilic substitution or cross-coupling reactions. For example, Suzuki or Buchwald-Hartwig coupling could install additional substituents if required.
Azetidine Alkylation
The azetidine nitrogen may undergo alkylation or acylation. In related syntheses, this is achieved via SN2 reactions with alkyl halides or alkylation reagents .
Pyrimidine-2-carbonitrile Oxide
This precursor enables oxadiazole formation through cycloaddition. Its synthesis involves oxidation of a β-keto amide to a nitrile oxide.
Azetidine-1-yl Acetamide
This intermediate serves as the scaffold for subsequent substitutions. It may be prepared via β-lactam ring-opening or nucleophilic substitution .
2,3-Dimethylphenylamine
This amine is used in the final amidation step. Its synthesis typically involves nitration/reduction of 2,3-dimethylphenol .
Reaction Conditions and Optimization
| Parameter | Typical Range | Impact |
|---|---|---|
| Solvent | DMF, THF, dichloromethane | Solubility and reaction rate |
| Temperature | 0–100°C | Controls reaction selectivity |
| Reaction Time | Hours to days | Affects yield and purity |
Spectroscopic Methods
-
NMR : Used to confirm proton environments, particularly for the azetidine and oxadiazole rings .
-
LC-MS : Validates molecular weight (e.g., ~368 g/mol for analogous oxalate salts).
-
IR : Identifies functional groups like amides (amide I/II bands) .
Chromatographic Analysis
-
HPLC : Assesses purity and isolates the oxalate salt form
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
*Calculated based on molecular formula.
Key Comparative Insights
Azetidine vs. Larger Heterocycles
The target compound’s azetidine ring may offer superior rigidity and binding precision compared to Z9’s morpholine or Compound 130’s flexible urea linker. Smaller rings like azetidine often enhance metabolic stability and reduce off-target effects .
Pyrimidine vs. Other Aromatic Systems
The pyrimidine group in the target compound could engage in more specific hydrogen bonding compared to Z9’s methoxyphenyl or Mefluidide’s trifluoromethylsulfonyl groups, which prioritize hydrophobicity or electron-withdrawing effects .
Oxalate Salt Formulation
The oxalate salt likely enhances solubility over neutral analogs like Z9 or Compound 130, which lack salt-forming counterions. This property is critical for bioavailability in drug development .
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including the formation of the 1,2,4-oxadiazole ring and azetidine coupling. Key steps include:
- Cyclocondensation : Use nitrile oxides and amidoximes under reflux with catalysts like DBU (1,8-diazabicycloundec-7-ene) to form the oxadiazole core .
- Azetidine Functionalization : Couple the oxadiazole-azetidine intermediate with the acetamide moiety via nucleophilic substitution, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor intermediates using TLC and LC-MS .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use - and -NMR in DMSO-d to verify substituent positions, particularly the pyrimidinyl and oxadiazolyl groups. Compare chemical shifts with analogous oxadiazole derivatives .
- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves stereochemistry and confirms azetidine ring conformation .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. How can researchers assess solubility and stability in experimental buffers?
Methodological Answer:
- Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 10,000 rpm for 10 min, and quantify supernatant via UV-Vis spectroscopy .
- Stability Profiling : Incubate in simulated gastric fluid (pH 1.2) and plasma at 37°C. Monitor degradation over 24h using HPLC. Oxalate salts generally show improved aqueous stability compared to free bases .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). Include staurosporine as a positive control .
- Cellular Cytotoxicity : Use MTT assay in cancer cell lines (e.g., HeLa, MCF-7). Compare with oxadiazole derivatives lacking the pyrimidine group to identify structure-activity trends .
Advanced Research Questions
Q. How can computational modeling guide target identification?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR). Optimize force field parameters for the oxadiazole and pyrimidine moieties .
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G* level) to evaluate charge distribution in the azetidine ring, correlating with reactivity in nucleophilic substitutions .
Q. What strategies improve in vivo pharmacokinetics (PK) and pharmacodynamics (PD)?
Methodological Answer:
- Formulation : Prepare PEGylated nanoparticles to enhance bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- PK Studies : Administer intravenously (5 mg/kg) in rodent models. Collect plasma samples at 0, 1, 3, 6, and 24h, and quantify via LC-MS/MS. Calculate t and AUC .
Q. How do structural modifications impact SAR?
Methodological Answer:
Q. How to resolve contradictions between computational predictions and experimental data?
Methodological Answer:
- Case Study : If docking predicts strong EGFR binding but in vitro assays show weak inhibition:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
